N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. Its structure includes a phenyl group at the 8-position and a 3,4-dimethoxyphenethyl carboxamide moiety at the 3-position. The carboxamide group contributes to hydrogen bonding and solubility, balancing hydrophilicity and membrane permeability .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-30-17-9-8-15(14-18(17)31-2)10-11-23-20(28)19-21(29)27-13-12-26(22(27)25-24-19)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEFJGRETBIWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946229-42-1) is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 421.4 g/mol. The structure features a complex triazine ring system which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O4 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 946229-42-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been suggested that modifications in its structure can enhance its selectivity and potency against specific enzymes and receptors.
Potential Mechanisms Include:
- Inhibition of Phosphodiesterase (PDE) Enzymes : Similar compounds have shown inhibitory effects on PDE enzymes which are crucial in regulating cellular signaling pathways .
- Antimicrobial Activity : The compound's triazine core may confer antibacterial and antiviral properties, making it a candidate for further pharmacological studies .
In Vitro Studies
Research has indicated that derivatives of similar triazine compounds exhibit significant biological activities. For instance:
- Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines.
- Antioxidant Properties : Certain modifications have demonstrated the ability to scavenge free radicals effectively.
In Vivo Studies
Limited in vivo studies have been conducted on this specific compound; however, related compounds have shown promising results in animal models:
- Eosinophilic Infiltration : Related benzodiazepine derivatives exhibited strong eosinophilic infiltration inhibiting actions in sensitized animal models .
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of the imidazo[2,1-c][1,2,4]triazine core. The findings suggested that structural variations significantly influenced the biological activity. Compounds with specific substitutions showed enhanced inhibitory effects on PDE enzymes .
Study 2: Antimicrobial Properties
Research into the antimicrobial properties of similar triazine derivatives revealed that these compounds could inhibit the growth of various bacterial strains. This suggests that N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl derivatives may also possess similar properties .
Comparison with Similar Compounds
Key Observations:
Fluorine vs. Methoxy Groups : The 4-fluorophenyl substituent in ’s compound may improve target binding via halogen interactions, whereas the 3,4-dimethoxyphenethyl group in the target compound prioritizes CNS penetration .
Carboxamide vs. Carboxylate : Carboxamides (target compound) generally exhibit better membrane permeability than carboxylates (temozolomide derivatives), though carboxylates offer higher aqueous solubility .
Research Findings and Implications
- Anticancer Potential: The target compound’s triazine core and phenyl group may interact with kinase domains, differing from temozolomide’s DNA alkylation mechanism .
- Solubility-Bioavailability Trade-off : The carboxamide group balances solubility and permeability, addressing a limitation of carboxylate derivatives .
- Structural Tunability : Substituent variation (e.g., fluorine, methoxy) allows optimization for specific therapeutic targets, as seen in and .
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 80–110°C (reflux) | Higher purity (>95%) | |
| Solvent | Ethanol/DMF (anhydrous) | Minimizes side reactions | |
| Catalyst | EDCI/HOBt | 85–90% coupling efficiency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
